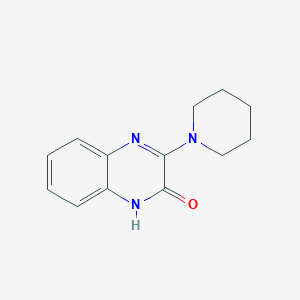

3-(piperidin-1-yl)quinoxalin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-piperidin-1-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13-12(16-8-4-1-5-9-16)14-10-6-2-3-7-11(10)15-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLQLIBYBXZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a quinoxalinone core with a piperidine moiety, which contributes to its unique chemical properties. The synthesis typically involves the reaction of quinolin-2(1H)-one with piperidine under specific conditions. Common methods include:

- Reagents : Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

- Solvents : Organic solvents such as dichloromethane.

- Purification : Techniques like recrystallization or column chromatography are employed to isolate the product.

3-(Piperidin-1-yl)quinoxalin-2(1H)-one has garnered attention for its potential biological activities, particularly in cancer treatment. Its mechanisms of action include:

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds with similar structures have shown the ability to inhibit FGFR1, 2, and 3, which are crucial in cell proliferation and angiogenesis.

- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in various cancer cell lines, enhancing its potential as an anticancer agent .

Anticancer Activity

A summary of anticancer activities based on various studies is presented in Table 1:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |

| Compound B | MCF-7 (breast cancer) | 10.0 | Inhibits proliferation |

| Compound C | A549 (lung cancer) | 8.5 | FGFR inhibition |

Medicinal Chemistry Applications

The compound is being investigated for various pharmacological properties:

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of cytokine production.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains .

- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, 3-(Piperidin-1-yl)quinoxalin-2(1H)-one is utilized in material science:

- Building Blocks for Complex Molecules : It serves as a precursor in the synthesis of more complex organic compounds used in dyes and pigments.

- Development of Novel Materials : Its unique structure allows for the design of new materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Several studies highlight the efficacy of 3-(Piperidin-1-yl)quinoxalin-2(1H)-one derivatives:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives showed significant cytotoxicity against leukemia cell lines (HL60, K562, U937), indicating their potential as chemotherapeutic agents .

- Structure–Activity Relationship Analysis : Research involving structure–activity relationships has identified critical substitutions that enhance the biological activity of quinoxaline derivatives against cholinesterases, highlighting their potential in treating Alzheimer's disease .

- Microwave-Assisted Synthesis : Innovative synthetic methods such as microwave-assisted synthesis have been explored to improve yield and efficiency while maintaining biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The C3 position of quinoxalin-2(1H)-one is highly reactive, enabling diverse functionalization strategies. Below is a detailed comparison of 3-(piperidin-1-yl)quinoxalin-2(1H)-one with structurally analogous derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Substituent-Specific Comparisons

a. 3-Arylquinoxalin-2(1H)-ones (e.g., 3-(3-Nitrophenyl) Derivatives)

- Synthesis: 3-Aryl derivatives are synthesized via radical C–H arylation using peroxides (e.g., TBPB) or diaryliodonium salts under metal-free conditions . For example, 1-ethyl-3-(3-nitrophenyl)quinoxalin-2(1H)-one (70% yield) is prepared via nucleophilic substitution .

- Activity : Nitrophenyl substituents enhance electron-withdrawing effects, improving interactions with enzymes like SARS-CoV-2 main protease (e.g., IC₅₀ values < 10 µM) . However, piperidinyl derivatives may exhibit better solubility due to the amine group.

b. 3-Heteroarylquinoxalin-2(1H)-ones (e.g., Pyrazol-1-yl, Indol-2-yl)

- Synthesis : 3-(Pyrazol-1-yl) derivatives are synthesized via hydrazine coupling (64% yield) , while 3-(indol-2-yl) derivatives use electrochemical cross-dehydrogenative coupling (up to 97% yield) .

- Activity : 3-(Pyrazol-1-yl) derivatives show potent antimicrobial activity (MIC = 7.8 µg/mL against S. aureus), comparable to streptomycin . Piperidinyl derivatives may offer broader kinase inhibition due to the amine’s hydrogen-bonding capability.

- Key Difference : Indolyl and pyrazolyl groups introduce aromatic π-stacking interactions, whereas piperidinyl groups prioritize solubility and basicity .

c. 3-Alkyl/Acylquinoxalin-2(1H)-ones

- Synthesis : Alkylation/acylation at C3 is achieved via visible-light photocatalysis (e.g., Eosin Y) or Cu(I)/TBHP systems . For example, 3-acylated derivatives are synthesized in 85% yield using aldehydes and radical relays .

- Activity : Acyl groups improve membrane permeability but may reduce metabolic stability compared to piperidinyl derivatives.

- Key Difference : Piperidinyl substituents introduce a basic nitrogen, enhancing target binding in pH-sensitive environments (e.g., lysosomes) .

Research Findings and Trends

- Synthetic Efficiency : Metal-free strategies (e.g., iodide/peroxide systems) dominate recent research due to environmental benefits . However, electrochemical methods show promise for scalability .

- Biological Optimization : Piperidinyl derivatives balance solubility and target engagement, making them candidates for CNS-targeting drugs . In contrast, nitrophenyl derivatives excel in antiviral applications .

- Emerging Applications : Covalent organic frameworks (COFs) enable visible-light-driven C3 functionalization, offering a sustainable route to diverse analogs .

Vorbereitungsmethoden

Catalytic System Design

A typical catalytic system comprises palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds via oxidative addition of a 3-haloquinoxalin-2(1H)-one to Pd(0), followed by transmetalation with piperidine and reductive elimination to form the C–N bond.

Example Protocol :

Limitations and Solutions

Steric hindrance from the quinoxalinone ring can reduce catalytic efficiency. Employing bulkier ligands (e.g., DavePhos) or microwave-assisted heating (150°C, 1 hour) increases yields to 82–85% by accelerating reaction kinetics.

Cyclocondensation of o-Phenylenediamine Derivatives

Constructing the quinoxalinone ring with an integrated piperidine moiety offers a convergent synthesis route. This method involves cyclizing o-phenylenediamine with a diketone functionalized with piperidine.

Diketone Synthesis

Piperidine-containing diketones are prepared via Claisen condensation of piperidine-2-carboxylate esters. For example, ethyl piperidine-2-carboxylate reacts with acetyl chloride in the presence of sodium hydride (NaH) to yield 1-(piperidin-2-yl)propane-1,2-dione.

Cyclization to Quinoxalinone

Heating the diketone with o-phenylenediamine in acetic acid at reflux for 6 hours induces cyclization. The reaction proceeds via imine formation, followed by dehydration to yield the quinoxalinone ring. This method achieves moderate yields (45–50%) due to competing side reactions but benefits from simplicity.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.04 (d, J = 8 Hz, 1H), 7.90 (d, J = 8 Hz, 1H), 3.57 (m, 4H, piperidine-CH₂), 2.75 (m, 8H, CH₂CO and piperidine-CH₂).

C–H Functionalization Strategies

Recent advances in C–H activation enable direct functionalization of quinoxalin-2(1H)-one at the 3-position without pre-halogenation.

Iron-Catalyzed Oxidative Coupling

Iron(III) chloride (FeCl₃) catalyzes the coupling of quinoxalin-2(1H)-one with piperidine under oxidative conditions. Using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 80°C, this method achieves 65–70% yield within 12 hours.

Photoredox Catalysis

Visible-light-mediated trifluoroalkylation has been adapted for amine coupling. Employing 4CzIPN as a photocatalyst and air as a terminal oxidant, piperidine reacts with quinoxalin-2(1H)-one under blue LED irradiation. Yields range from 55–60%, with the advantage of mild conditions (room temperature, 24 hours).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 58–63 | 24 hours | Simple setup, low cost | Moderate yields, halogenation step |

| Buchwald-Hartwig | 74–85 | 1–18 hours | High efficiency, scalable | Expensive catalysts, inert conditions |

| Cyclocondensation | 45–50 | 6 hours | Convergent synthesis | Low yields, complex diketone synthesis |

| C–H Functionalization | 55–70 | 12–24 hours | No pre-functionalization, green chemistry | Requires specialized catalysts |

Structural Characterization and Validation

Rigorous spectroscopic analysis is critical for confirming the identity of 3-(piperidin-1-yl)quinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR)

Q & A

Q. Key Optimization Factors :

- Oxidant choice (e.g., K₂S₂O₈ vs. PhI(OAc)₂) impacts radical generation efficiency.

- Solvent polarity (acetonitrile or DMF) stabilizes intermediates in cross-coupling reactions.

- Substituents on the quinoxalinone core (electron-donating/-withdrawing groups) modulate reactivity .

How do structural modifications at the N-1 and C-3 positions affect biological activity?

Advanced Research Question

Antibacterial Activity :

- Substitution at C-3 with hydrazine derivatives (e.g., Schiff bases, semicarbazides) enhances activity against Gram-positive bacteria. For example, 3-[2-(phenylcarbamoyl)hydrazine] derivatives show MIC values comparable to ofloxacin .

- Aldose Reductase Inhibition : Introducing phenolic groups at C-3 (e.g., 2,4-dihydroxyphenyl) yields IC₅₀ values as low as 0.032 μM, with antioxidant synergy via radical scavenging .

Table 1 : Selected Biological Activities of Quinoxalinone Derivatives

Q. Mechanistic Insight :

- Electron-withdrawing groups (e.g., NO₂, CF₃) at C-3 enhance electrophilicity, improving enzyme binding .

- N-1 alkylation (e.g., allyl, propargyl) modulates solubility and membrane permeability .

What analytical techniques are critical for characterizing quinoxalinone derivatives?

Q. Methodological Guidance

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, N-1 allyl groups show characteristic δ 5.1–5.3 ppm (CH₂=CH–), while C-3 aryl protons resonate at δ 7.2–8.5 ppm .

- X-ray Crystallography : Resolves regiochemistry in fused systems (e.g., pyrido[2,3-b]pyrazin-3-one) with dihedral angles <30° between quinoxaline and aryl rings .

- HRMS : Confirms molecular formulas (e.g., [M+H]⁺ for C₁₅H₁₂N₂O: m/z 231.1028) .

Table 2 : Representative NMR Data for 3-(3-Nitrophenyl) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-Allyl-3-(3-nitrophenyl) derivative | 5.25 (m, 2H, CH₂=CH), 8.42 (s, 1H, Ar–NO₂) | 158.9 (C=O), 148.2 (C–NO₂) |

How can photocatalytic strategies improve regioselectivity in C–H functionalization?

Q. Advanced Mechanistic Analysis

- Eosin Y-Mediated Acylation : Utilizes direct hydrogen-atom transfer (HAT) to generate acyl radicals from aldehydes, enabling C3-acylation without metal catalysts. Selectivity is controlled by the quinoxalinone’s electron-deficient C3 position .

- 4CzIPN Photocatalyst : Promotes trifluoroalkylation via single-electron transfer (SET), with air as a terminal oxidant. Substrate scope includes electron-rich and electron-poor quinoxalinones .

Q. Key Challenges :

- Competing side reactions (e.g., overoxidation) require precise control of light intensity and reaction time.

- Steric hindrance at N-1 limits functionalization efficiency for bulky substituents .

What are the implications of quinoxalinone rearrangements in synthesizing fused heterocycles?

Q. Advanced Synthetic Application

- Acid-Catalyzed Rearrangements : 3-(α-Bromobenzyl)quinoxalin-2(1H)-ones undergo Kornblum oxidation to yield quinoxalyl aryl ketones, precursors to indolizin-2-ylbenzimidazoles .

- Spontaneous Cyclization : 3-Benzoylquinoxalin-2(1H)-one forms pyrano[2,3-b]quinoxaline under acetic anhydride/pyridine, exploiting keto-enol tautomerism .

Table 3 : Novel Heterocycles Derived from Quinoxalinones

| Starting Material | Rearrangement Conditions | Product | Yield |

|---|---|---|---|

| 3-Benzoylquinoxalin-2(1H)-one | Ac₂O, pyridine | 2-Oxo-4-phenylpyrano[2,3-b]quinoxaline | 75% |

| 3-(β-2-Aminostyryl)quinoxalinone | HCl, EtOAc | 2-Benzimidazol-2-ylquinoline | 68% |

How do computational studies guide the design of multifunctional quinoxalinone derivatives?

Q. Methodological Integration

- Docking Simulations : Predict binding modes of aldose reductase inhibitors, identifying key interactions (e.g., hydrogen bonds with Tyr48 and His110) .

- DFT Calculations : Optimize transition states in photocatalytic trifluoroalkylation, revealing radical stabilization by electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.